molecular formula C24H17N7O3 B3005764 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide CAS No. 1019098-23-7

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide

Cat. No. B3005764
CAS RN: 1019098-23-7
M. Wt: 451.446
InChI Key: ZDRKTPAHZNDBKW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl group, a 1H-pyrazol-5-yl group, and a benzofuran-2-carboxamide group. These groups are common in many biologically active compounds .

Scientific Research Applications

Anticancer Research

Compounds with benzofuran moieties have shown significant cell growth inhibitory effects in various types of cancer cells . The compound could potentially be studied for its anticancer properties across different cancer cell lines.

Antiviral Studies

Similar compounds have exhibited substantial antiviral activity . Research could explore the efficacy of this compound against various viral infections.

Neurotoxicity Studies

Derivatives of pyrazoline have been studied for their neurotoxic potentials . This compound could be investigated for its effects on neurological parameters such as enzyme activity and behavior.

Synthetic Chemistry

The synthesis of related compounds has been documented with high yield and operational simplicity . The compound could be used in synthetic chemistry research to develop new synthetic methods or improve existing ones.

Enzyme Inhibition

Imidazole-containing compounds have been studied for their therapeutic potential, including enzyme inhibition . This compound might be researched for its ability to inhibit specific enzymes relevant to disease processes.

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have demonstrated significant potential as anticancer agents . Therefore, it’s plausible that this compound may also target proteins or enzymes involved in cell proliferation and survival.

Mode of Action

Based on its structural similarity to other pyrazolo[3,4-d]pyrimidine derivatives, it may interact with its targets by binding to their active sites, thereby inhibiting their function . This could lead to the disruption of cellular processes, such as cell division, and ultimately result in cell death.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its potential anticancer activity, it may affect pathways related to cell cycle regulation, apoptosis, and dna repair .

Pharmacokinetics

Similar compounds have been reported to exhibit improved pharmacokinetic profiles , suggesting that this compound may also have favorable ADME properties.

Result of Action

Based on the potential anticancer activity of similar compounds, it may induce cell cycle arrest and apoptosis, leading to the death of cancer cells .

properties

IUPAC Name

N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N7O3/c1-14-11-20(26-23(33)19-12-15-7-5-6-10-18(15)34-19)31(29-14)24-27-21-17(22(32)28-24)13-25-30(21)16-8-3-2-4-9-16/h2-13H,1H3,(H,26,33)(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRKTPAHZNDBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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